Nonane, 2-methyl-3-methylene-
Description
Structure
3D Structure
Properties
CAS No. |
55499-08-6 |
|---|---|
Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
2-methyl-3-methylidenenonane |
InChI |
InChI=1S/C11H22/c1-5-6-7-8-9-11(4)10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
RSECDGYTKPKQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 3 Methylenenonane
Optimization of Reaction Conditions for Laboratory and Scaled Production
The efficiency and viability of synthesizing 2-methyl-3-methylenenonane via the Wittig reaction are highly dependent on the careful optimization of several reaction parameters. These parameters influence the reaction rate, yield, and purity of the final product, and their optimization is crucial for both small-scale laboratory synthesis and large-scale industrial production. numberanalytics.comnumberanalytics.com
Key Parameters for Optimization:
Solvent: The choice of solvent is critical as it affects the solubility of the reactants and the stability of the intermediates. numberanalytics.com For the Wittig reaction, ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. wikipedia.org For scaled-up production, anisole (B1667542) has been proposed as a suitable solvent due to its lower hygroscopicity and favorable extraction properties. google.com The use of polar solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate. numberanalytics.com
Base: A strong base is required to deprotonate the phosphonium (B103445) salt and generate the reactive ylide. tamu.edu Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). numberanalytics.com The choice of base can influence the stereoselectivity of the reaction, although for a terminal alkene like 2-methyl-3-methylenenonane, this is not a primary concern. For industrial applications, the cost and safety of the base are significant considerations.
Temperature: The reaction temperature can impact both the reaction rate and the stability of the ylide. Wittig reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature. nih.gov Lower temperatures can sometimes favor the formation of the Z-alkene in stereoselective reactions. numberanalytics.com For scaled production, operating at or near ambient temperature is often more economically viable.
Stoichiometry: The molar ratio of the reactants (ketone, phosphonium salt, and base) should be carefully controlled. Using a slight excess of the ylide can help to ensure complete conversion of the ketone. numberanalytics.com
Illustrative Data for Reaction Optimization:
The following interactive table illustrates how different reaction conditions could be varied to optimize the synthesis of 2-methyl-3-methylenenonane from 2-nonanone (B1664094) and methyltriphenylphosphonium (B96628) bromide.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |
| 1 | THF | n-BuLi (1.1) | -78 to 25 | 4 | 85 |
| 2 | Diethyl Ether | n-BuLi (1.1) | 0 to 25 | 6 | 80 |
| 3 | Toluene | KOtBu (1.2) | 25 | 8 | 75 |
| 4 | Anisole | NaH (1.2) | 50 | 5 | 82 |
This table is for illustrative purposes and represents typical ranges for Wittig reactions.
For scaled production, factors such as cost of reagents, ease of handling, and waste disposal become paramount. numberanalytics.com The use of less hazardous solvents and bases, along with a process that minimizes waste generation, is a key focus in industrial settings.
Isolation and Purification Techniques for Synthetic Products
The workup and purification process for the synthesis of 2-methyl-3-methylenenonane is critical to obtaining a product of high purity. A significant challenge in Wittig reactions is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct. nih.govucc.ie
Initial Workup:
Following the completion of the reaction, a standard aqueous workup is typically performed. This may involve quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. rsc.org The organic product is then extracted into a non-polar solvent like hexane (B92381) or ethyl acetate. umass.edu The combined organic layers are then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and the solvent is removed under reduced pressure. rsc.org
Purification Techniques:
Several methods can be employed to separate the desired alkene, 2-methyl-3-methylenenonane, from the TPPO byproduct and any unreacted starting materials.
Crystallization: TPPO is a crystalline solid and can sometimes be removed by crystallization from a suitable solvent mixture. acs.org If the product, 2-methyl-3-methylenenonane, is a liquid at room temperature, cooling the reaction mixture in a non-polar solvent like a hexane/ether mixture can cause the TPPO to precipitate, allowing for its removal by filtration. rochester.edu
Chromatography: Flash column chromatography is a very effective method for purifying non-polar compounds like alkenes. studymind.co.uk The crude reaction mixture can be loaded onto a silica (B1680970) gel column and eluted with a non-polar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent. The less polar alkene will elute first, followed by the more polar TPPO. shenvilab.org For challenging separations of alkenes, argentation chromatography (chromatography on silica gel impregnated with silver nitrate) can be employed. uq.edu.au
Precipitation of TPPO: Several methods have been developed to selectively precipitate TPPO from the reaction mixture. The addition of metal salts such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) can form insoluble complexes with TPPO, which can then be removed by filtration. rochester.eduacs.org Another technique involves treating the crude product with oxalyl chloride to form an insoluble chlorophosphonium salt, which is then filtered off. ucc.ie
Distillation: If there is a significant difference in the boiling points of 2-methyl-3-methylenenonane and any remaining impurities after initial purification, vacuum distillation could be a viable final purification step.
Illustrative Purification Strategy:
The following table outlines a potential multi-step purification process for 2-methyl-3-methylenenonane.
| Step | Technique | Solvent/Reagent | Purpose |
| 1 | Extraction | Hexane/Water | Separate the crude product from water-soluble byproducts. |
| 2 | Precipitation | Cold Hexane | Remove the bulk of the triphenylphosphine oxide. rochester.edu |
| 3 | Column Chromatography | Silica Gel / Hexane | Separate the alkene from residual TPPO and other impurities. shenvilab.org |
| 4 | Distillation | Vacuum | Obtain the final high-purity product. |
This table represents a general purification workflow and may require optimization based on experimental results.
The use of polymer-supported phosphine (B1218219) reagents, such as rasta resin-PPh₃, offers an alternative approach that simplifies purification by allowing for the removal of the phosphine oxide byproduct by simple filtration. organic-chemistry.org
Formation Pathways of 2 Methyl 3 Methylenenonane in Degradation Processes
Pyrolytic Degradation of Polymeric Materials
Pyrolysis is a thermochemical process that involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. wikipedia.org It is a promising method for converting plastic waste into valuable chemicals and fuels. nih.govmdpi.com
Thermal Decomposition of Polypropylene (B1209903) (PP)
Polypropylene (PP) is a widely used thermoplastic polymer that, upon pyrolysis, degrades into a complex mixture of hydrocarbons. mdpi.comnih.gov The thermal decomposition of PP proceeds through a free-radical chain reaction mechanism. redalyc.org This process leads to the formation of a wide range of products, including alkanes and alkenes. mdpi.com The degradation of PP typically occurs in a single step, with the temperature range varying depending on the atmosphere (300-475°C in nitrogen, 250-425°C in air). mdpi.com Studies have shown that the pyrolysis of PP can yield a significant amount of liquid oil, which can be further refined into fuels. nih.govjeeng.net
One of the numerous compounds identified in the liquid product of polypropylene pyrolysis is 2-methyl-3-methylenenonane. ijisme.orgwhiterose.ac.uk Its formation is a result of the complex series of chain scission and rearrangement reactions that occur during the degradation of the polypropylene polymer backbone. researchgate.net
Pyrolysis of Complex Plastic Waste Streams (e.g., Medical Wastes, Mixed Plastics)
Medical plastic waste, often a complex mixture of polymers including polypropylene, polyethylene (B3416737), and polystyrene, presents a significant disposal challenge. nih.govbohrium.com Pyrolysis offers a viable solution for converting this waste into valuable products. bohrium.comwmich.edu The composition of the resulting pyrolytic oil is diverse and depends on the specific mix of plastics in the waste stream. mdpi.combohrium.com For instance, the pyrolysis of medical plastic waste containing PP can lead to the formation of alkanes and alkenes, among other compounds. mdpi.com
Similarly, the pyrolysis of mixed municipal plastic waste, which often contains a significant fraction of polypropylene, also yields a hydrocarbon-rich liquid product. bohrium.com The presence of various plastics in the feed can influence the product distribution, but the fundamental degradation pathways for each polymer type remain similar. bohrium.com Therefore, 2-methyl-3-methylenenonane can be expected as a potential, albeit minor, component in the pyrolytic oils derived from these complex waste streams.
Formation during Waste-to-Fuel Conversion Processes
The conversion of plastic waste into fuel is a key application of pyrolysis technology. mdpi.comoil-gasportal.com This process, often referred to as waste-to-fuel, aims to produce liquid fuels that can be used as alternatives to conventional diesel or gasoline. bohrium.com The pyrolytic oil derived from plastic waste, including polypropylene, is a complex mixture of hydrocarbons with a wide range of carbon numbers. jeeng.net
The production of transportation fuels from waste plastics through pyrolysis has been demonstrated to be a viable process. nih.gov The liquid fraction obtained from the pyrolysis of polypropylene contains hydrocarbons in the gasoline (C6-C11) and kerosene (B1165875) (C12-C20) ranges. jeeng.net As a C11 hydrocarbon, 2-methyl-3-methylenenonane falls within this spectrum of fuel-range molecules.
Mechanistic Aspects of Pyrolytic Formation
The formation of specific compounds like 2-methyl-3-methylenenonane during pyrolysis is governed by the underlying reaction mechanisms and process conditions.
Free Radical Chain Scission Mechanisms in Polymer Degradation
The thermal degradation of polypropylene is dominated by free radical chain scission. redalyc.orgmcmaster.ca The process is initiated by the homolytic cleavage of C-C bonds in the polymer backbone, creating free radicals. researchgate.net These highly reactive radicals can then undergo a series of reactions, including:
β-scission: This is a key step where the polymer chain breaks, leading to the formation of an unsaturated chain end (an alkene) and a new, smaller radical. acs.org This process is responsible for the significant reduction in the molecular weight of the polymer during pyrolysis.
Intramolecular and Intermolecular Hydrogen Transfer: These reactions lead to the formation of more stable radical species and can influence the final product distribution, leading to the formation of both saturated (alkanes) and unsaturated (alkenes and dienes) hydrocarbons. redalyc.org
Termination: The radical chain reactions eventually terminate through mechanisms such as radical recombination or disproportionation. acs.org
The random nature of chain scission in polypropylene results in a wide variety of hydrocarbon products with different chain lengths and structures, including branched and unsaturated compounds like 2-methyl-3-methylenenonane. redalyc.orgresearchgate.net
Influence of Process Parameters on Product Distribution
The distribution of products from pyrolysis is highly dependent on the process conditions. mdpi.comnih.gov Key parameters that influence the formation of compounds like 2-methyl-3-methylenenonane include:
Temperature: Temperature is a critical factor in pyrolysis. mdpi.com Higher temperatures generally favor the formation of lower molecular weight products and increase the yield of gaseous products. nih.govresearchgate.net For polypropylene pyrolysis, optimal liquid yields are often achieved in the temperature range of 400-500°C. jeeng.netbohrium.com
Heating Rate: The rate at which the material is heated also affects the product distribution. nih.gov Fast pyrolysis, characterized by high heating rates and short residence times, tends to maximize the liquid yield. nih.gov
Residence Time: The time that the volatile products spend in the high-temperature zone of the reactor influences the extent of secondary reactions. acs.org Longer residence times can lead to further cracking of larger molecules into smaller, gaseous products and the formation of aromatic compounds. acs.org
The interplay of these parameters determines the specific composition of the pyrolytic oil. The table below summarizes the effect of temperature on the product yields from polypropylene pyrolysis.
| Temperature (°C) | Liquid Yield (wt%) | Gas Yield (wt%) | Solid Residue (wt%) |
| 400 | ~20 | <10 | >70 |
| 450 | >70 | ~20 | <10 |
| 500 | ~78 | ~21 | <1 |
| 550 | ~68 | ~32 | <1 |
This table is a composite of data from multiple sources and represents general trends. Actual yields can vary based on specific reactor conditions and feedstock characteristics. nih.gov
Kinetic Modeling of 2-Methyl-3-methylenenonane Formation
The formation of 2-methyl-3-methylenenonane is primarily associated with the thermal degradation of polypropylene (PP). During processes like pyrolysis, polypropylene breaks down into a variety of smaller molecules, including this specific C11H22 alkene. mdpi.comresearchgate.netijisme.org Research using pyrolysis-gas chromatography/mass spectrometry (py-GC/MS) has identified 2-methyl-3-methylenenonane as a characteristic product of PP degradation. mdpi.comresearchgate.net
While the formation pathway through polypropylene pyrolysis is established, detailed kinetic models specifically describing the formation rates and mechanisms of 2-methyl-3-methylenenonane are not extensively documented in publicly available literature. Kinetic modeling in chemical degradation processes typically involves analyzing the rate of formation of products under varying conditions, such as temperature and time, to develop mathematical models that can predict compound formation. dtu.dk Such models are crucial for process optimization and safety analysis in fields where thermal degradation occurs. dtu.dk
In the context of 2-methyl-3-methylenenonane, a kinetic model would quantify its rate of formation from the polypropylene chain scission as a function of temperature, pressure, and catalyst presence. For instance, one study identified the compound in fuel produced from the catalytic pyrolysis of a mixture of waste tires and polypropylene, highlighting the role of catalysts in the degradation process. ijisme.org The table below summarizes findings from studies where 2-methyl-3-methylenenonane was detected as a degradation product.
Table 1: Detection of 2-Methyl-3-methylenenonane in Polypropylene Degradation Studies
| Source Material | Process | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Polypropylene (PP) and Low-Density Polyethylene (LDPE) blends | Pyrolysis | Pyrolysis-Gas Chromatography/Mass Spectrometry (py-GC/MS) | 2-methyl-3-methylenenonane is a pyrolysis product of PP. Its detection can be interfered by decane (B31447) in certain mixtures. | mdpi.comresearchgate.net |
| Waste Tyre and Polypropylene (PP) Mixture | Catalytic Pyrolysis (with ZnO catalyst) | Gas Chromatography/Mass Spectrometry (GC/MS) | Identified as a component in the produced liquid fuel. | ijisme.org |
Formation as a Volatile Organic Compound (VOC) Emission
Volatile Organic Compounds (VOCs) are carbon-containing compounds that have a low boiling point and can easily evaporate into the air at room temperature. alveo3d.com These compounds are emitted from a wide range of natural and artificial sources and can participate in atmospheric photochemical reactions. alveo3d.comnashville.gov The emission of VOCs is an area of concern due to their potential impacts on air quality and health. s-t-a.org
Emissions from Additive Manufacturing Processes (e.g., 3D Printing)
Additive manufacturing, commonly known as 3D printing, is recognized as a source of VOC emissions. nih.gov The process typically involves heating thermoplastic filaments to their melting point and extruding them layer by layer to build an object. cdc.gov This heating process can cause the thermal degradation of the polymer, leading to the release of various VOCs and ultrafine particles. cdc.govmdpi.com
Numerous studies have characterized the VOCs emitted from 3D printers using various filament materials, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and polylactic acid (PLA). nih.govmdpi.com These emissions can negatively impact indoor air quality, and the specific compounds and their concentrations depend on factors like the filament material, printing temperature, and ventilation conditions. nih.govmdpi.com
While many studies list common VOCs like styrene, methyl methacrylate, and toluene, the specific detection of 2-methyl-3-methylenenonane is not frequently reported. nih.govnih.gov However, polypropylene (PP) is also used as a filament material in 3D printing. mdpi.com Given that 2-methyl-3-methylenenonane is a known thermal degradation product of PP, it is plausible that it is emitted as a VOC during the 3D printing process with polypropylene filaments. mdpi.comresearchgate.net The high temperatures used in fused deposition modeling (FDM) are sufficient to induce pyrolysis-like changes in the polymer feedstock. mdpi.com Therefore, the formation of 2-methyl-3-methylenenonane as a VOC is an expected outcome of 3D printing with polypropylene.
Table 2: Summary of Volatile Organic Compound (VOC) Emissions from Fused Deposition Modeling (FDM) 3D Printing
| Filament Material | Commonly Detected VOCs | Potential for 2-Methyl-3-methylenenonane Emission | Reference |
|---|---|---|---|
| Acrylonitrile Butadiene Styrene (ABS) | Styrene, Ethylbenzene, Xylenes | No (Not a primary degradation product of ABS) | nih.govnih.gov |
| Polylactic Acid (PLA) | Methyl Methacrylate (MMA), Lactide | No (Not a primary degradation product of PLA) | nih.govmdpi.com |
| Polypropylene (PP) | Various aliphatic and olefinic hydrocarbons | High (Known thermal degradation product of PP) | mdpi.comresearchgate.netmdpi.com |
Reactivity and Transformation Pathways of 2 Methyl 3 Methylenenonane
Reactions Involving the Exocyclic Methylene (B1212753) Group
The exocyclic methylene group, a C=CH₂ unit where the carbon is part of a larger structure, is the primary site of reactivity in 2-methyl-3-methylenenonane. libretexts.org This trisubstituted alkene is expected to undergo reactions typical for carbon-carbon double bonds, with reactivity influenced by the electron-donating nature of the alkyl substituents. msu.edu
A significant reaction pathway is oxidative cleavage , which breaks the double bond to form smaller carbonyl-containing molecules. libretexts.org Ozonolysis is a common method for this transformation. libretexts.orglibretexts.org Treatment of 2-methyl-3-methylenenonane with ozone (O₃) followed by a reductive work-up (e.g., with zinc dust or dimethyl sulfide) would cleave the double bond to yield two carbonyl compounds. libretexts.orgjove.com Specifically, the trisubstituted nature of the alkene would result in the formation of a ketone and an aldehyde. libretexts.orgjove.com
An oxidative work-up (e.g., with hydrogen peroxide) following ozonolysis would further oxidize the initially formed aldehyde to a carboxylic acid. libretexts.orgjove.com Other strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), can also achieve this cleavage, directly yielding a ketone and a carboxylic acid salt. libretexts.org A milder, two-step alternative to ozonolysis involves hydroxylation of the alkene to a vicinal glycol, followed by cleavage with reagents like lead tetraacetate (Pb(OAc)₄) or periodic acid (HIO₄). libretexts.org
| Reagents | Reaction Type | Predicted Products |
|---|---|---|
| 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Ozonolysis (Reductive Work-up) | 2-Methylnonan-3-one (B1605750) and Formaldehyde |
| 1. O₃ 2. H₂O₂ | Ozonolysis (Oxidative Work-up) | 2-Methylnonan-3-one and Formic Acid (further oxidized to CO₂) |
| Hot, concentrated KMnO₄ | Strong Oxidation | 2-Methylnonan-3-one and Carbon Dioxide |
The exocyclic methylene group can also participate in other addition reactions, such as hydrogenation to form 2-methyl-3-methylnonane, and electrophilic additions with reagents like hydrogen halides. The reactivity and regioselectivity of these additions are governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. msu.edu
Isomerization and Rearrangement Processes
2-Methyl-3-methylenenonane can undergo isomerization and rearrangement reactions, typically under catalytic conditions. These processes can involve either the migration of the double bond or a change in the carbon skeleton.
Isomerization often leads to the formation of more thermodynamically stable internal alkenes. For instance, acid-catalyzed or transition-metal-catalyzed isomerization could shift the double bond from the terminal methylene position to an internal position, resulting in isomers like 2-methyl-3-nonene or 2-methyl-2-nonene. Studies on linear octenes have shown that double bond isomerization can occur rapidly, leading to a mixture of isomers. acs.orgresearchgate.net
Rearrangements involving the carbon skeleton are also possible, particularly through carbocationic intermediates. Such rearrangements are common during processes like cationic oligomerization. mdpi.com For vinylidene compounds, which share the C=C(R)R' structure with 2-methyl-3-methylenenonane, rearrangements can be facilitated by transition metal complexes. uwa.edu.auresearchgate.net These can include 1,2-migrations of alkyl or aryl groups. researchgate.net For example, hydrozirconation of octene isomers is known to lead to the n-octylzirconium product, indicating that isomerization of the alkyl group can occur. rsc.org
| Process | Potential Products | Typical Conditions |
|---|---|---|
| Double Bond Isomerization | 2-Methyl-2-nonene, 2-Methyl-3-nonene | Acid or transition metal catalysis |
| Skeletal Rearrangement | Other branched C₁₁H₂₂ isomers | Strong acid or specific transition metal catalysts |
Degradation in Environmental Matrices
The environmental fate of 2-methyl-3-methylenenonane is dictated by its transformation in various environmental compartments, such as landfill systems, soil, and water.
In the atmosphere, the primary degradation pathway for alkenes is through reaction with hydroxyl (OH) radicals and ozone. rsc.org The reaction of 2-methyl-3-methylenenonane with ozone (ozonolysis) would lead to its cleavage into smaller, more oxidized and volatile or water-soluble compounds, namely 2-methylnonan-3-one and formaldehyde. libretexts.orgrsc.org Trisubstituted alkenes are generally more reactive towards ozone than less substituted alkenes. rsc.orgrsc.org
In soil and water, microbial degradation is a key process. mdpi.com The degradation of alkenes by microorganisms often involves oxidation of the double bond or the terminal methyl group. mdpi.com This can lead to the formation of alcohols, ketones, and fatty acids, which can then be further metabolized. The branched structure of 2-methyl-3-methylenenonane might influence its biodegradability compared to linear alkenes. Additionally, abiotic transformations can occur under specific conditions, such as the reversible interconversion between alkanes, alkenes, and ketones in hydrothermal systems. researchgate.net
Oligomerization and Polymerization Potential
The vinylidene structure of 2-methyl-3-methylenenonane makes it a potential monomer for oligomerization and polymerization reactions.
Oligomerization is the process of linking a few monomer units together. Coordination catalysis, often employing metallocene or post-metallocene complexes, is a highly effective method for the selective dimerization and oligomerization of α-olefins to produce structurally uniform products, including methylenealkanes (vinylidene dimers). mdpi.comresearchgate.netnih.gov While 2-methyl-3-methylenenonane is already a dimer of smaller olefins, it could potentially undergo further dimerization or oligomerization under acidic or transition-metal-catalyzed conditions. mdpi.com For example, the dimerization of 9-methylenenonadecane has been achieved using a silica-supported EtAlCl₂ catalyst. mdpi.com
Polymerization of 2-methyl-3-methylenenonane could theoretically occur, though its bulky, trisubstituted nature might present steric hindrance compared to less substituted alkenes like 1-octene (B94956). Chain-walking polymerization, catalyzed by certain α-diimine nickel complexes, has been successfully applied to linear internal octenes, producing high molecular weight amorphous polymers. ahu.edu.cnacs.org This technique involves the catalyst "walking" along the hydrocarbon chain to find a suitable position for polymerization. It is plausible that similar catalytic systems could induce the polymerization of branched, internal alkenes like 2-methyl-3-methylenenonane. Furthermore, copolymerization with other monomers is a possibility. For instance, 1-octene has been successfully copolymerized with other monomers like 2-isopropenyl-2-oxazoline (B30960) and methyl acrylate (B77674) using various catalytic methods. iaea.orgrsc.org
| Compound Name | Synonym/Formula |
|---|---|
| 1-octene | C₈H₁₆ |
| 2-isopropenyl-2-oxazoline | C₆H₉NO |
| 2-methyl-2-nonene | C₁₀H₂₀ |
| 2-methyl-3-methylnonane | C₁₁H₂₄ |
| 2-methyl-3-nonene | C₁₀H₂₀ |
| 2-Methylnonan-3-one | C₁₀H₂₀O |
| 9-methylenenonadecane | C₂₀H₄₀ |
| Carbon Dioxide | CO₂ |
| Dimethyl sulfide | (CH₃)₂S |
| EtAlCl₂ | Ethylaluminum dichloride |
| Formaldehyde | CH₂O |
| Formic Acid | HCOOH |
| Hydrogen peroxide | H₂O₂ |
| Lead tetraacetate | Pb(C₂H₃O₂)₄ |
| Methyl acrylate | C₄H₆O₂ |
| Nonane (B91170), 2-methyl-3-methylene- | 2-isopropyl-1-octene |
| Ozone | O₃ |
| Periodic acid | HIO₄ |
| Potassium permanganate | KMnO₄ |
Advanced Analytical Methodologies for Characterization and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry stands as a cornerstone for the analysis of volatile and semi-volatile organic compounds like "Nonane, 2-methyl-3-methylene-". Its high separation efficiency combined with sensitive and specific detection makes it ideal for complex sample matrices.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Complex Samples
Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique for the analysis of complex polymeric materials. researchgate.netresearchgate.net This method involves the thermal degradation of a sample in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by GC-MS. mdpi.com
In the context of plastic analysis, "Nonane, 2-methyl-3-methylene-" has been identified as a pyrolysis product of polypropylene (B1209903) (PP). researchgate.netnih.gov Research has shown that when analyzing mixtures of polymers, such as low-density polyethylene (B3416737) (LDPE) and PP, the detection of specific pyrolysis products is crucial for identifying the individual components. mdpi.comnih.gov However, interactions between the pyrolysis products of different plastics can occur. For instance, in a mixture of LDPE and PP, the pyrolysis product decane (B31447) from LDPE can co-elute with "2-methyl-3-methylene-nonane" from PP, potentially complicating the analysis. nih.gov This highlights the importance of careful chromatographic separation and data interpretation in Py-GC/MS studies.
A study on the pyrolysis of automobile shredder residue (ASR), a complex mixture of plastics, rubber, and other materials, also demonstrates the utility of Py-GC/MS. mdpi.com The analysis of the volatile products from ASR pyrolysis revealed the presence of various alkanes and olefins, consistent with the degradation of plastic components. mdpi.com
The instrumental setup for Py-GC/MS typically involves a pyrolyzer connected to the inlet of a gas chromatograph, which is then coupled to a mass spectrometer. mdpi.comnih.gov The pyrolysis temperature is a critical parameter that influences the resulting fragmentation pattern. mdpi.com
Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. plos.org In GCxGC, the sample is subjected to two independent chromatographic separations using columns with different stationary phase selectivities. oup.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds. biologists.com
GCxGC coupled with a time-of-flight mass spectrometer (TOFMS) is a particularly powerful combination for the analysis of complex volatile profiles. plos.orgbiologists.com The high data acquisition speed of TOFMS is well-suited to the fast elution of peaks in the second dimension of a GCxGC separation. plos.orgbiologists.com This technique has been successfully applied in various fields, including the analysis of petroleum hydrocarbons and metabolomics research. oup.combiologists.com
A study evaluating a GCxGC/TOF-MS platform for metabolomics analysis of biological samples from rainbow trout identified "Nonane, 2-methyl-3-methylene-" among the detected metabolites. biologists.com The use of a non-polar column in the first dimension and a medium-polarity column in the second dimension enabled the separation of a wide range of compounds. biologists.com This demonstrates the capability of GCxGC-MS to resolve and identify individual components in highly complex biological matrices.
Tandem Gas Chromatography/Time-of-Flight Mass Spectrometry (GC/TOF-MS) in Metabolomics Research
Tandem gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS) is a highly sensitive and accurate technique for the analysis of metabolites in biological samples. biologists.com While mass spectrometry-based platforms, in general, are more sensitive than nuclear magnetic resonance (NMR) for detecting low-abundance metabolites, GC/TOF-MS provides rapid data acquisition and deconvolution capabilities, which are essential for untargeted metabolomics studies. biologists.comescholarship.org
In a metabolomics study on rainbow trout, GC/TOF-MS was utilized to analyze the global metabolome of serum, liver, and muscle tissue. biologists.com "Nonane, 2-methyl-3-methylene-" was one of the many compounds identified in this study. biologists.com The high resolving power and sensitivity of the technique allowed for the detection of significant shifts in metabolite profiles under different physiological conditions. biologists.com The deconvolution of mass spectra is a key feature of GC-MS data processing, enabling the identification of co-eluting compounds. frontiersin.org
Quantitative Analysis Methods (e.g., Internal Standard, Calibration Curves)
Accurate quantification of "Nonane, 2-methyl-3-methylene-" in a sample requires robust analytical methods. The internal standard method is a widely used technique in quantitative chromatography to improve the precision and accuracy of the analysis. acs.orgosti.gov An internal standard is a known amount of a compound, structurally similar to the analyte but not present in the sample, which is added to both the calibration standards and the samples. acs.org By comparing the peak area of the analyte to that of the internal standard, variations in injection volume and instrument response can be compensated for. acs.org
Calibration curves are essential for quantitative analysis. nih.gov These are generated by analyzing a series of standards containing known concentrations of the analyte and the internal standard. nih.gov The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to create a calibration curve. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area ratio and interpolating from the calibration curve. nih.gov In a study on the quantitative analysis of volatile organic compounds in urine, the use of isotopically labeled internal standards added at the point of collection was shown to be an effective approach to compensate for analyte loss. acs.org
Complementary Spectroscopic Techniques for Structural Confirmation
While GC-MS is a powerful tool for identifying and quantifying compounds, complementary spectroscopic techniques are often necessary for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. uobasrah.edu.iqlibretexts.org It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.org Both ¹H and ¹³C NMR are commonly used. uobasrah.edu.iq
For "Nonane, 2-methyl-3-methylene-", NMR spectroscopy can confirm the presence of specific structural features. For example, ¹H NMR would show signals corresponding to the different types of protons in the molecule, such as the methyl, methylene (B1212753), and methine protons, with their characteristic chemical shifts and splitting patterns due to spin-spin coupling. libretexts.org ¹³C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. nih.gov Public databases like PubChem provide access to predicted and experimental NMR data for various compounds, including ¹³C NMR spectra for "Nonane, 2-methyl-3-methylene-". nih.gov While GC-MS relies on fragmentation patterns and retention times for identification, NMR provides direct evidence of the molecular skeleton and the arrangement of atoms, making it a powerful complementary technique for structural confirmation. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency, providing a unique spectral fingerprint of the compound.
For Nonane (B91170), 2-methyl-3-methylene-, the key functional groups are the carbon-carbon double bond (C=C) of the methylene group and the carbon-hydrogen (C-H) bonds of the alkane backbone and the vinylidene moiety. The expected characteristic absorption bands in the IR spectrum of Nonane, 2-methyl-3-methylene- are detailed in Table 1.
The C-H stretching vibrations for sp³ hybridized carbons, typical for alkanes, are observed in the 2850–2960 cm⁻¹ region. vscht.czlibretexts.org In contrast, the C-H stretching vibration of the sp² hybridized carbons of the methylene (=CH₂) group is expected at a slightly higher frequency, typically in the 3020–3100 cm⁻¹ range. vscht.czlibretexts.org The presence of a medium intensity band in the 1640–1680 cm⁻¹ region is a key indicator of the C=C stretching vibration of the alkene functional group. vscht.czlibretexts.org The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule as a whole, arising from C-C bond stretching and various bending vibrations. docbrown.info While the PubChem database indicates the availability of vapor phase IR spectra for Nonane, 2-methyl-3-methylene-, specific peak values from experimental data are not publicly detailed. nih.gov
Table 1: Characteristic Infrared Absorption Bands for Nonane, 2-methyl-3-methylene-
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane (C-H) | Stretch | 2850–2960 | Medium to Strong |
| Alkene (=C-H) | Stretch | 3020–3100 | Medium |
| Alkene (C=C) | Stretch | 1640–1680 | Medium |
Sample Preparation and Extraction Protocols for Complex Matrices (e.g., biological tissues, environmental samples)
The isolation and concentration of Nonane, 2-methyl-3-methylene-, a volatile organic compound, from complex matrices such as biological tissues and environmental samples is a critical step prior to analysis. nih.gov The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Solid-Phase Microextraction (SPME) is a widely employed, solvent-free technique for the extraction of VOCs. sigmaaldrich.comwiley.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample. For aqueous samples like water or the headspace of biological fluids, headspace SPME (HS-SPME) is often preferred. sigmaaldrich.comastm.org In this method, the fiber is exposed to the vapor phase above the sample, allowing for the extraction of volatile and semi-volatile compounds. sigmaaldrich.com Direct immersion SPME can also be used for liquid samples. quantanalitica.com The selection of the fiber coating is crucial for efficient extraction; for a nonpolar compound like Nonane, 2-methyl-3-methylene-, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate. quantanalitica.com
Solvent Extraction can also be utilized, especially for solid matrices like soil or plant tissue. acs.orgberkeley.edu An appropriate organic solvent is used to dissolve the target analyte from the sample matrix. However, this method may also co-extract interfering compounds and requires a subsequent concentration step. For volatile compounds, care must be taken to minimize analyte loss during the extraction and concentration processes. berkeley.edu
For biological tissues, methods often involve homogenization of the tissue followed by extraction using one of the aforementioned techniques, frequently HS-SPME, to analyze the profile of emitted VOCs. nih.gov
Chemometric and Data Processing Approaches in Identification and Profiling
The analysis of complex samples containing numerous volatile compounds, including Nonane, 2-methyl-3-methylene-, often generates large and complex datasets, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgvliz.be Chemometrics and advanced data processing are essential for extracting meaningful information from this data, enabling the identification and profiling of target compounds. mdpi.com
Multivariate Analysis methods are central to the chemometric approach. uvic.cawiley.comPrincipal Component Analysis (PCA) is an unsupervised pattern recognition technique frequently used to reduce the dimensionality of the data and visualize the relationships between samples. nih.govmdpi.com By plotting the principal components, samples can be clustered based on their volatile profiles, which can help in identifying variations related to different sources or conditions.
When the goal is to discriminate between predefined sample classes (e.g., identifying samples containing a specific contaminant), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are employed. wiley.com These methods build a model based on the data from samples with known class memberships to predict the class of unknown samples.
The initial data processing for GC-MS data involves several steps, including baseline correction, noise reduction, peak detection, and alignment of chromatograms across different samples. vliz.be Following feature detection, the resulting data matrix, which contains information on retention times, mass-to-charge ratios, and peak intensities, is subjected to statistical analysis. ukm.my For untargeted profiling, where all detectable compounds are considered, sophisticated algorithms are used to deconvolute co-eluting peaks and identify compounds by comparing their mass spectra to spectral libraries such as the NIST Mass Spectral Library. frontiersin.orgmdpi.com These chemometric approaches are powerful tools for identifying potential biomarkers and understanding the chemical fingerprints of complex environmental and biological systems. nih.govmdpi.comnih.gov
Computational and Theoretical Studies of 2 Methyl 3 Methylenenonane
Quantum Chemical Investigations of Molecular Structure
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 2-methyl-3-methylenenonane at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the molecule's geometry, stability, and electronic characteristics.
The flexible alkyl chain and the presence of a double bond in 2-methyl-3-methylenenonane give rise to a multitude of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface of the molecule.
A systematic conformational search would typically involve rotating the single bonds within the molecule and calculating the corresponding energy. This process helps in identifying various staggered and eclipsed conformations. For a molecule like 2-methyl-3-methylenenonane, key dihedral angles to investigate would be around the C2-C3, C3-C4, and subsequent bonds in the nonane (B91170) chain. The relative energies of these conformers would be calculated to determine the global minimum (the most stable conformer) and other low-energy local minima.
Table 1: Hypothetical Relative Energies of 2-Methyl-3-methylenenonane Conformers
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | 180° | 0.00 | 65 |
| Gauche | 60° | 0.85 | 30 |
| Eclipsed (Syn-periplanar) | 0° | 4.50 | <1 |
| Eclipsed (Anticlinal) | 120° | 3.50 | <1 |
Note: This table is illustrative and based on typical values for alkanes and alkenes. Actual values for 2-methyl-3-methylenenonane would require specific calculations.
The stability of different conformers is influenced by several factors, including:
Steric Hindrance: Repulsive interactions between bulky groups (like the methyl and the alkyl chain) when they are brought into close proximity. Gauche interactions, where such groups are 60° apart, are a common source of steric strain. oregonstate.edu
Torsional Strain: The energy cost associated with eclipsing bonds. Staggered conformations are generally more stable than eclipsed ones.
Allylic Strain: In this specific molecule, allylic strain would be a critical factor. This type of strain arises from the interaction between substituents on the sp2 hybridized carbon of the double bond and a substituent on an adjacent sp3 hybridized carbon. For 2-methyl-3-methylenenonane, interactions between the methyl group at C2 and the methylene (B1212753) group at C3 would be significant in determining the preferred conformation around the C2-C3 bond.
The double bond (C=C) between C3 and the methylene carbon is a region of high electron density, making it a reactive center, particularly for electrophilic addition reactions. The sigma (σ) bonds forming the backbone of the molecule are regions of lower, more localized electron density.
Table 2: Calculated Electronic Properties of 2-Methyl-3-methylenenonane (Illustrative)
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | ~0.3 D | DFT/B3LYP/6-31G |
| HOMO Energy | ~ -9.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | ~ +1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | ~ 10.7 eV | DFT/B3LYP/6-31G |
Note: These values are hypothetical and would need to be confirmed by actual quantum chemical calculations.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For an alkene like 2-methyl-3-methylenenonane, the HOMO would be associated with the π-orbital of the double bond, while the LUMO would be the corresponding π*-antibonding orbital. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves mapping the energy landscape that connects reactants to products.
For a given reaction of 2-methyl-3-methylenenonane, such as addition of HBr across the double bond, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
Table 3: Hypothetical Energetics for the Addition of HBr to 2-Methyl-3-methylenenonane
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Alkene + HBr) | 0.0 |
| 2 | Transition State 1 (Protonation) | +15.0 |
| 3 | Carbocation Intermediate | +5.0 |
| 4 | Transition State 2 (Bromide attack) | +7.0 |
| 5 | Product (3-bromo-2,3-dimethylnonane) | -10.0 |
Note: This data is hypothetical and for illustrative purposes only.
These calculations would allow for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.
Computational studies can predict which products are most likely to form in a reaction. For example, in the addition of an unsymmetrical reagent like HBr to 2-methyl-3-methylenenonane, two different carbocation intermediates could potentially form upon protonation of the double bond.
By calculating the relative energies of these two possible carbocations, one can predict which one is more stable and therefore more likely to form. According to Markovnikov's rule, the more stable carbocation is the one that is more substituted. Computational chemistry can quantify this stability difference and thus predict the regioselectivity of the reaction. Similarly, stereoselectivity can be predicted by comparing the activation energies of pathways leading to different stereoisomers.
Molecular Modeling of Interactions in Complex Systems (e.g., polymer degradation models)
While specific studies on 2-methyl-3-methylenenonane in polymer degradation are lacking, molecular modeling techniques are well-suited to investigate such phenomena. inventi.inmdpi.com For instance, if this molecule were a byproduct of polyethylene (B3416737) or polypropylene (B1209903) degradation, molecular modeling could be used to understand its subsequent interactions.
Diffusion in Polymer Matrix: Molecular dynamics (MD) simulations could be used to model the diffusion of 2-methyl-3-methylenenonane within a polymer matrix. This would involve creating a simulation box containing polymer chains and molecules of 2-methyl-3-methylenenonane and then simulating their movement over time. The diffusion coefficient could be calculated, providing insight into how quickly this small molecule can migrate through the polymer.
Interaction with Polymer Chains: Docking studies or MD simulations could also be used to investigate the non-covalent interactions between 2-methyl-3-methylenenonane and the polymer chains. inventi.in This could reveal whether the molecule has a tendency to aggregate in certain regions of the polymer or if it interacts favorably with specific functional groups, which could be relevant if it acts as a plasticizer or contributes to further degradation pathways.
Environmental and Industrial Occurrence of 2 Methyl 3 Methylenenonane
Detection in Environmental Samples
Scientific analysis has confirmed the presence of 2-methyl-3-methylenenonane in several environmental matrices, highlighting its role as a marker for certain industrial and waste-related activities.
2-Methyl-3-methylenenonane has been detected in the byproducts of plastic waste pyrolysis and as a leachable substance from consumer products. In a study focused on the pyrolytic reaction of medical waste, 2-methyl-3-methylenenonane was identified as a product from the pyrolysis of medical mask filters, which are primarily composed of polypropylene (B1209903) (PP). nih.gov Another investigation into the chemical composition of volatile substances in disposable polypropylene tableware also found 2-methyl-3-methylenenonane, with concentrations exceeding 1 mg/kg in certain samples. unizar.es
A key process where this compound is generated is through the thermal treatment of mixed plastic waste. For instance, research on converting municipal plastic waste into a usable fuel source identified 2-methyl-3-methylenenonane as a constituent of the resulting fuel. dal.ca
Table 1: Detection of 2-Methyl-3-methylenenonane in Industrial and Waste Samples
| Source | Sample Type | Process | Reference |
|---|---|---|---|
| Medical Masks (Filter) | Polypropylene (PP) | Pyrolysis | nih.gov |
| Disposable Tableware | Polypropylene (PP) | Leaching/Migration | unizar.es |
| Municipal Plastic Waste | Mixed Plastics | Conversion to Fuel | dal.ca |
Atmospheric emissions from consumer-grade fused filament fabrication (FFF) 3D printers have been identified as a source of numerous volatile organic compounds (VOCs), including 2-methyl-3-methylenenonane. researchgate.net Characterization studies of the emissions from these printers have shown that the chemical profile of the released VOCs is dependent on factors such as the type of filament material used, the nozzle temperature, and the specific brand of filament and printer. researchgate.net
In a comprehensive analysis of VOC emissions from consumer-level 3D printers, 2-methyl-3-methylenenonane was among the 216 individual VOCs identified. researchgate.net Another study specifically noted its detection in 8% of the analyzed emission samples from these devices. scribd.com The release of such compounds into indoor environments is a subject of ongoing research to understand potential exposure and ensure the chemical safety of this technology. researchgate.net
Table 2: 2-Methyl-3-methylenenonane in 3D Printer Emissions
| Emission Source | Finding | Key Factors | Reference |
|---|---|---|---|
| Consumer-Level 3D Printers | Identified as one of 216 VOCs emitted. | Filament material, nozzle temperature, printer and filament brand. | researchgate.net |
| Consumer-Level 3D Printers | Detected in 8% of analyzed samples. | Not specified. | scribd.com |
Occurrence in Biological Matrices
The detection of 2-methyl-3-methylenenonane is not limited to industrial and environmental samples; it has also been identified within the biological systems of certain organisms.
A metabolomics study utilizing a two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOF-MS) platform analyzed the global metabolome of rainbow trout (Oncorhynchus mykiss). biologists.com This research identified 2-methyl-3-methylenenonane in the serum, liver, and muscle tissues of the fish. biologists.com The study aimed to evaluate the capabilities of the metabolomics platform by observing shifts in metabolite profiles between fed and starved states, and 2-methyl-3-methylenenonane was listed among the compounds detected in the fish tissues. biologists.com
Table 3: Detection of 2-Methyl-3-methylenenonane in Biological Samples
| Organism | Sample Type | Analytical Platform | Reference |
|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Serum, Liver, Muscle | GC×GC/TOF-MS | biologists.com |
Role as a Constituent in Value-Added Products from Waste Valorization
Waste valorization, the process of converting waste materials into more useful products, is a growing field of research. 2-Methyl-3-methylenenonane has been identified as a chemical constituent in some of these value-added products, particularly those derived from plastic waste.
Studies focused on the pyrolysis of plastic waste, such as that from medical masks and general municipal sources, have shown that the resulting pyrolysis oil or fuel contains a complex mixture of hydrocarbons, including 2-methyl-3-methylenenonane. nih.govdal.ca In a process simulation study for converting municipal plastic waste into an environmentally friendly fuel, 2-methyl-3-methylenenonane was listed with a composition of 4.87% in the produced fuel. dal.ca These findings underscore its formation during the chemical recycling of plastic waste into fuels and chemical feedstocks.
Conclusion and Future Research Perspectives
Identification of Knowledge Gaps and Unexplored Research Areas
The lack of data on 2-methyl-3-methylenenonane represents a significant knowledge gap across virtually all areas of chemistry and environmental science. The primary unexplored research areas include:
Physicochemical Properties: There is no publicly available, experimentally verified data on the fundamental properties of this compound. This includes, but is not limited to, boiling point, melting point, density, vapor pressure, and solubility.
Spectroscopic Characterization: A complete lack of reference spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy) prevents its unambiguous identification and quantification in experimental or environmental samples.
Chemical Synthesis and Reactivity: Documented, peer-reviewed methods for the synthesis of 2-methyl-3-methylenenonane could not be located. Consequently, information regarding its reactivity, reaction mechanisms, stability, and potential degradation products is entirely unknown.
Natural Occurrence: There is no evidence to suggest whether 2-methyl-3-methylenenonane is a naturally occurring compound or purely synthetic.
Toxicology and Ecotoxicology: Beyond the preliminary notes on aquatic toxicity, no comprehensive toxicological or ecotoxicological studies are available. canada.ca Its potential effects on human health and various terrestrial and aquatic ecosystems remain unstudied.
Future Directions in Synthetic Chemistry and Sustainable Production
Given the absence of established synthetic routes, future research must begin with the development of a reliable method for producing 2-methyl-3-methylenenonane. Key objectives for this research would include:
Developing Novel Synthetic Pathways: The primary goal is to establish a high-yield, scalable synthesis. Research could explore various olefination reactions or elimination pathways from corresponding functionalized nonane (B91170) precursors.
Focus on Green Chemistry: As new methods are developed, an emphasis should be placed on sustainable practices. This includes using non-toxic reagents, minimizing solvent use, reducing energy consumption, and aiming for high atom economy to prevent waste.
Catalyst Development: Investigating catalytic methods, whether homogeneous or heterogeneous, could provide more efficient and selective pathways to the desired product, reducing the need for stoichiometric reagents and simplifying purification processes.
Emerging Analytical Challenges and Innovations
The foremost analytical challenge is the non-existence of a certified analytical standard for 2-methyl-3-methylenenonane. Without a standard, its detection and accurate quantification in any matrix are impossible. Future innovations required to overcome this include:
Synthesis of an Analytical Standard: The first step must be the synthesis and purification of the compound to a high degree, allowing for its use as a reference material.
Development of Detection Methods: Once a standard is available, robust analytical methods can be developed. This would likely involve gas chromatography (GC) coupled with mass spectrometry (MS) for identification and quantification in environmental or industrial samples.
Spectroscopic Database Entry: Upon successful synthesis and characterization, depositing its full spectroscopic data (NMR, MS, IR) into public databases is crucial for enabling future research and identification by the broader scientific community.
Q & A
Basic: What spectroscopic techniques are recommended for structural elucidation of 2-methyl-3-methylene-nonane?
Answer:
Structural characterization of branched alkenes like 2-methyl-3-methylene-nonane requires a combination of:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
